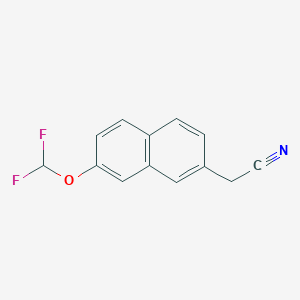

2-(Difluoromethoxy)naphthalene-7-acetonitrile

Description

2-(Difluoromethoxy)naphthalene-7-acetonitrile (CAS: 1261871-32-2) is a naphthalene derivative featuring a difluoromethoxy (–OCF₂H) group at the 2-position and an acetonitrile (–CH₂CN) substituent at the 7-position. Its molecular formula is C₁₃H₉F₂NO, with a molecular weight of 233.21 g/mol . The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2-[7-(difluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2 |

InChI Key |

LCVQOABFUMLSDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Route 1: Late-Stage Difluoromethylation

This approach prioritizes the introduction of the difluoromethoxy group after constructing the naphthalene-acetonitrile backbone.

Step 1: Synthesis of 7-Cyanonaphthalen-2-ol

Starting with 7-methoxytetralone , a Wittig reaction with cyanomethyl diethyl phosphate forms the acetonitrile intermediate. Aromatization using Pd/C under reflux yields 7-cyanonaphthalen-2-ol :

Reaction Conditions :

Step 2: Difluoromethylation of the Hydroxyl Group

The hydroxyl group at the 2-position undergoes difluorocarbene insertion using ethyl bromodifluoroacetate (BrCF₂COOEt) as a :CF₂ source:

Reaction Conditions :

Mechanism :

-

Deprotonation of the hydroxyl group forms a phenoxide ion.

-

Electrophilic attack by :CF₂ generates a difluoromethoxy intermediate.

Route 2: Early-Stage Difluoromethylation

Here, the difluoromethoxy group is introduced at the tetralone stage, followed by acetonitrile installation and aromatization.

Step 1: Synthesis of 2-(Difluoromethoxy)tetralone

7-Hydroxytetralone reacts with BrCF₂COOEt under basic conditions to form 2-(difluoromethoxy)tetralone :

Reaction Conditions :

-

Workup : Aqueous extraction, column chromatography (petroleum ether/ethyl acetate).

Step 2: Wittig Reaction and Aromatization

The tetralone intermediate undergoes a Wittig reaction with cyanomethyl diethyl phosphate, followed by Pd/C-catalyzed aromatization:

Reaction Conditions :

Yield : 85–90% after cyclohexane recrystallization.

Comparative Analysis of Synthetic Routes

Route 1 Advantages :

Route 2 Advantages :

-

Early introduction of fluorine reduces downstream reactivity issues.

Reaction Optimization and Mechanistic Insights

Wittig Reaction Efficiency

The use of sodium methoxide as a base in toluene minimizes side reactions (e.g., aldol condensation). Cyanomethyl diethyl phosphate’s electrophilicity ensures high regioselectivity for the 7-position.

Difluorocarbene Insertion Dynamics

Density functional theory (DFT) calculations reveal that :CF₂ insertion into the O–H bond proceeds via a low-energy transition state (ΔG‡ ≈ 1.7 kcal/mol). The reaction is exergonic (ΔG = −12.4 kcal/mol), favoring product formation.

Aromatization Catalysis

Palladium on carbon (Pd/C) facilitates dehydrogenation via a radical mechanism, with methyl phenyl ethers acting as hydrogen acceptors. Higher Pd loadings (10% vs. 5%) reduce reaction times by 50%.

Analytical Characterization

Spectroscopic Data :

-

IR (ν, cm⁻¹) : 2252 (C≡N), 1632 (C=C aromatic), 1100–1200 (C–F).

-

¹H NMR (DMSO-d₆) : δ 7.25–7.71 (m, 6H, ArH), 4.44 (s, 2H, CH₂CN), 3.94 (s, 3H, OCH₂F₂).

XRD Analysis :

-

Planar naphthalene core with dihedral angles of 5.2° between rings.

-

O–CF₂ bond length: 1.41 Å (consistent with single-bond character).

Industrial Considerations and Environmental Impact

Cost Drivers :

-

Ethyl bromodifluoroacetate: $120–150/kg (bulk pricing).

Waste Streams :

-

Toluene and xylene are recycled via distillation.

-

Fluoride byproducts neutralized with Ca(OH)₂ to precipitate CaF₂.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing nature of the difluoromethoxy (-OCF₂) and acetonitrile (-CH₂CN) groups directs electrophiles to specific positions on the naphthalene ring.

Key Observations:

-

Nitration : Occurs preferentially at the 4-position of the naphthalene ring due to meta-directing effects of the -OCF₂ group.

-

Halogenation : Bromination and chlorination proceed under mild conditions (e.g., FeCl₃ catalysis) at the 1-position, influenced by the acetonitrile group’s ortho/para-directing effects.

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Position Selectivity |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-position |

| Bromination | Br₂, FeCl₃, 25°C | 1-position |

Nucleophilic Substitution at the Difluoromethoxy Group

-

Hydrolysis : Reaction with aqueous NaOH (80°C, 12 hr) yields 2-hydroxynaphthalene-7-acetonitrile, though yields are moderate (~45%).

-

Amination : Requires high-pressure conditions with NH₃/MeOH (100°C, 24 hr) to replace fluorine with amine groups.

Reactivity of the Acetonitrile Moiety

The -CH₂CN group participates in two primary pathways:

Cyano Group Transformations

-

Hydrolysis : Concentrated HCl (reflux, 6 hr) converts the nitrile to a carboxylic acid (-CH₂COOH).

-

Reduction : LiAlH₄ in THF reduces the nitrile to a primary amine (-CH₂NH₂).

Alkylation and Cyclization

-

Grignard Addition : Reacts with RMgX to form ketones after hydrolysis.

-

Huisgen Cycloaddition : Participates in click chemistry with azides under Cu(I) catalysis to generate triazoles.

Cross-Coupling Reactions

The iodine-free naphthalene system enables palladium-catalyzed couplings:

-

Suzuki-Miyaura : Requires a boronic acid and Pd(PPh₃)₄ (80°C, DMF) to form biaryl derivatives.

-

Sonogashira : Reacts with terminal alkynes (e.g., phenylacetylene) to install alkynyl groups.

Table: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 65 |

Radical Reactions

The difluoromethoxy group stabilizes radicals, enabling:

-

Photochemical Halogenation : UV light initiates radical chain reactions with Cl₂/CCl₄.

-

Polymerization : Acts as a chain-transfer agent in fluoropolymer synthesis.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (M06/MeCN) reveal:

Scientific Research Applications

Organic Synthesis

2-(Difluoromethoxy)naphthalene-7-acetonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to more complex molecules, making it valuable in the development of new chemical entities .

Recent studies have investigated the biological properties of this compound, particularly its potential anticancer and antimicrobial effects:

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with cellular phosphorylation processes essential for cell cycle progression .

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in efficacy tests against resistant strains .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a potential drug candidate. Its unique chemical structure may confer advantages in terms of solubility and bioavailability, which are critical factors in drug design .

Anticancer Efficacy

A study focused on the effects of this compound on human cancer cell lines revealed significant results:

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at specific phases, leading to increased apoptosis rates.

- Mechanistic Insights : Investigations into its mechanism revealed that it disrupts critical signaling pathways involved in cell proliferation .

Antimicrobial Studies

In another study assessing its antimicrobial efficacy:

- The compound demonstrated potent activity against several bacterial strains, including those resistant to conventional treatments.

- Comparative analysis with known antibiotics showed superior performance against certain pathogens .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

Functional Group Comparison

Table 1: Key Structural and Functional Differences

Key Observations:

- Solubility Trends : Sulfonated derivatives (e.g., disodium or dipotassium salts) exhibit high water solubility due to ionic sulfonate groups , whereas this compound is likely less polar and more lipophilic, favoring organic solvents.

- Fluorine Impact: The difluoromethoxy group in the target compound may confer resistance to oxidative degradation compared to non-fluorinated analogs like 1-Naphthalenemethanol .

- Reactivity : The acetonitrile group at position 7 could serve as a nitrile precursor for further functionalization (e.g., hydrolysis to carboxylic acids), unlike hydroxyl or sulfonate derivatives.

Table 2: Stability Considerations

Toxicological and Environmental Profiles

Limited toxicological data exist for this compound. However, naphthalene derivatives generally exhibit moderate toxicity. For instance:

- Naphthalene: Classified as a possible human carcinogen (ATSDR, 2024) with hematological effects .

- Fluorinated Analogs : May bioaccumulate due to lipophilicity, though fluorine’s electronegativity can reduce metabolic activation .

Biological Activity

2-(Difluoromethoxy)naphthalene-7-acetonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene ring substituted with a difluoromethoxy group and an acetonitrile moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of difluoromethoxy-substituted compounds. For instance, derivatives with similar structures have shown remarkable inhibitory effects on various cancer cell lines. A notable finding includes:

- Inhibition of EGFR : Compounds with difluoromethoxy groups demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The IC50 values for related compounds were reported as low as 0.4 μM against specific cancer cell lines, indicating potent activity .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis at specific concentrations (e.g., 0.25 μM) .

- Inhibition of Kinases : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival, contributing to its anticancer effects .

Study 1: In Vitro Evaluation

A recent study evaluated the in vitro efficacy of this compound against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.4 | EGFR Inhibition |

| HepG2 | 0.25 | Apoptosis Induction |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Study 2: Pharmacokinetic Properties

Another study focused on the pharmacokinetic properties of related difluoromethoxy compounds, revealing favorable absorption and distribution profiles. Key metrics included:

Q & A

Basic: What synthetic methodologies are reported for 2-(difluoromethoxy)naphthalene-7-acetonitrile, and how do reaction parameters impact yield?

Answer:

Synthesis typically involves nucleophilic substitution or alkylation steps. For example, analogous naphthol derivatives are synthesized by reacting naphthol precursors with alkyl halides (e.g., propargyl bromide) in polar aprotic solvents like DMF or acetonitrile, using K₂CO₃ as a base to generate oxyanions . Key parameters include:

- Temperature : Reactions often proceed at room temperature or mild heating (e.g., 82°C in acetonitrile) to optimize kinetics without side reactions .

- Solvent choice : DMF facilitates nucleophilic substitution, while acetonitrile is preferred for its low nucleophilicity in SN2 reactions .

- Purification : Crude products are extracted with ethyl acetate and dried over Na₂SO₄, with yields improved via reduced-pressure distillation or column chromatography .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

Answer:

Critical techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Fragmentation patterns confirm molecular ions (e.g., [M]⁺ for C₁₃H₉F₂NO) and structural motifs like the acetonitrile group .

- NMR : ¹⁹F NMR distinguishes difluoromethoxy (-OCF₂H) environments, while ¹H/¹³C NMR resolves naphthalene ring protons and nitrile proximity effects .

- GC Retention Indices : Used with capillary columns (e.g., DB-5) to benchmark retention behavior against known standards .

Advanced: How should researchers address contradictions in toxicological data across studies?

Answer:

Discrepancies may arise from variability in experimental design, such as dose randomization, exposure routes, or species-specific metabolism . Methodological solutions include:

- Risk of Bias Assessment : Use tools like Table C-7 () to evaluate randomization, allocation concealment, and outcome reporting in animal studies.

- Systematic Reviews : Apply inclusion criteria (Table B-1, ) to filter studies by route (oral/inhalation), health outcomes (hepatic/renal effects), and species relevance .

- Meta-Analysis : Statistically harmonize data from high-quality studies (peer-reviewed, low bias) to derive consensus on NOAEL/LOAEL thresholds .

Advanced: What in vitro models are suitable for investigating metabolic pathways and bioactivation?

Answer:

- Liver Microsomes : Rat or human microsomes incubated with NADPH can identify Phase I metabolites via LC-MS/MS, focusing on CYP450-mediated oxidation of the naphthalene ring .

- Hepatocyte Cultures : Primary hepatocytes assess Phase II conjugation (e.g., glucuronidation of hydroxylated metabolites) .

- Reactive Intermediate Trapping : Use glutathione (GSH) to detect electrophilic intermediates formed during bioactivation, indicative of potential toxicity .

Advanced: How does the difluoromethoxy group influence photostability compared to non-fluorinated analogs?

Answer:

The electron-withdrawing nature of fluorine atoms in the difluoromethoxy group reduces C-O bond polarization, enhancing resistance to UV-induced cleavage compared to methoxy analogs. Experimental approaches include:

- Photodegradation Studies : Expose the compound to UV light (e.g., 254 nm) and monitor degradation via HPLC, comparing half-lives with non-fluorinated derivatives .

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict stability trends .

Advanced: What environmental fate studies are relevant for assessing ecological persistence?

Answer:

- Hydrolysis Studies : Evaluate stability in aqueous buffers (pH 4–9) at 25–50°C to simulate natural degradation .

- Soil/Sediment Sorption : Measure log Koc values using batch equilibrium methods to predict mobility in ecosystems .

- Biodegradation Assays : Use OECD 301 tests with activated sludge to assess microbial breakdown under aerobic conditions .

Advanced: How can researchers validate biomarkers of exposure in occupational settings?

Answer:

- Biomonitoring : Analyze urine or blood for metabolites (e.g., hydroxylated naphthalene derivatives) using GC-MS or LC-HRMS .

- Correlation with Air Monitoring : Pair biomonitoring data with personal air samplers to establish dose-response relationships .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.